molecular formula C11H15O6- B14509210 5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate CAS No. 64680-77-9

5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate

Cat. No.: B14509210
CAS No.: 64680-77-9
M. Wt: 243.23 g/mol
InChI Key: JOSWJHAQGUOYOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate is a chemical compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate typically involves a multi-step process. One common method includes the esterification of 5-oxopentanoic acid with 2-hydroxyethyl 2-methylacrylate. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate involves its interaction with specific molecular targets. The ester and ether groups in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxopentanoate: A simpler ester with similar reactivity but lacking the ether group.

    Ethyl 2-methylacrylate: Contains the 2-methylacryloyl group but lacks the additional ester and ether functionalities.

Uniqueness

5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate is unique due to its combination of ester and ether groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

CAS No.

64680-77-9

Molecular Formula

C11H15O6-

Molecular Weight

243.23 g/mol

IUPAC Name

5-[2-(2-methylprop-2-enoyloxy)ethoxy]-5-oxopentanoate

InChI

InChI=1S/C11H16O6/c1-8(2)11(15)17-7-6-16-10(14)5-3-4-9(12)13/h1,3-7H2,2H3,(H,12,13)/p-1

InChI Key

JOSWJHAQGUOYOR-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.